molecular formula C12H12N2O3S B15034731 Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate

Cat. No.: B15034731
M. Wt: 264.30 g/mol
InChI Key: KRSRVBMZFJQBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate typically involves the reaction of thiazolidinone derivatives with appropriate reagents. One common method involves the condensation of 2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer effects could be related to its interaction with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-oxo-4-(phenylmethylene)-1,3-thiazolidin-5-yl]acetate
  • Ethyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate
  • Methyl 2-[2-oxo-4-(phenylhydrazone)-1,3-thiazolidin-5-yl]acetate

Uniqueness

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate is unique due to its specific structural features, such as the phenylazamethylene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-(2-oxo-4-phenylimino-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C12H12N2O3S/c1-17-10(15)7-9-11(14-12(16)18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,16)

InChI Key

KRSRVBMZFJQBKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=NC2=CC=CC=C2)NC(=O)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.